4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine

Physicochemical profiling Lipophilicity prediction Drug-likeness

Researchers requiring a defined, high-purity compound to probe the structure-activity relationship (SAR) around the pyridin-3-ylmethyl substituent on a dimethoxy-benzothiazole scaffold will find this a precise tool. The 4,7-dimethoxy substitution pattern and meta-pyridyl attachment point create a unique spatial and electronic profile, making this compound a critical comparator for regioisomeric analogs. - Distinct Chemotype: XLogP of 3.1 and a defined H-bond acceptor network allow assessment of how methoxy and pyridylmethyl groups modulate permeability vs. simpler benzothiazoles. - SAR Elucidation: Ideal for parallel testing with pyridin-2-yl and pyridin-4-yl regioisomers to map the spatial requirements for target engagement. - Supply Certainty: Available with consistent purity (up to 98%), reducing off-target noise and ensuring batch-to-batch reproducibility for sensitive assays.

Molecular Formula C15H15N3O2S
Molecular Weight 301.4 g/mol
CAS No. 1105192-32-2
Cat. No. B1452169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine
CAS1105192-32-2
Molecular FormulaC15H15N3O2S
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)OC)SC(=N2)NCC3=CN=CC=C3
InChIInChI=1S/C15H15N3O2S/c1-19-11-5-6-12(20-2)14-13(11)18-15(21-14)17-9-10-4-3-7-16-8-10/h3-8H,9H2,1-2H3,(H,17,18)
InChIKeyMTHXZSDELLIGNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine – Compound Profile


The compound 4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine (CAS 1105192-32-2), also described as 4,7-dimethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, is a synthetic low-molecular-weight organic molecule of the benzo[d]thiazol-2-amine class. Its core structure consists of a 4,7-dimethoxy-substituted benzothiazole ring linked to a pyridin-3-ylmethylamino moiety [1]. Despite its presence in several commercial screening libraries, peer-reviewed biological profiling data for this precise compound is absent from the public domain as of mid-2026, making it a compound of unvalidated pharmacology [1].

SAR Probe Supports hit expansion by mapping the pyridin-3-ylmethyl group contribution to target binding.
Positional Control Serves as meta-isomer reference for pyridin-2-yl and pyridin-4-yl benzothiazole analogs.
Physicochemical Benchmark Enables lipophilicity and hydrogen-bond profiling against simpler benzothiazole cores.

4,7-Dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine – Substitution Risk


The specific 4,7-dimethoxy substitution pattern on the benzothiazole core and the pyridin-3-yl (meta) attachment point of the N-alkyl side chain are structural features that, based on medicinal chemistry precedent, can profoundly influence molecular recognition. Even minor positional changes—such as moving a methoxy group from C4 to C5 or the pyridyl nitrogen from meta to para—can alter hydrogen-bond acceptor/donor geometry, steric fit, and electronic distribution, potentially abolishing or reversing activity at the intended target [1]. Without experimental affinity or selectivity data for this specific compound, however, the magnitude of any substitution effect remains unquantified.

Binding Pose Risk Pyridyl nitrogen position (meta vs. ortho/para) can alter hydrogen-bond geometry and target complementarity.
Pharmacophore Risk Removing or relocating the 4,7-dimethoxy groups may shift molecular recognition and selectivity.
Data Limitation Lack of public biological data means substitution effects remain predicted and not experimentally quantified.

4,7-Dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine – Head-to-Head Evidence


Predicted Lipophilicity and H-Bond Parameters

The computed XLogP3-AA of 4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine is 3.1, which is substantially higher than the unsubstituted core 4,7-dimethoxy-1,3-benzothiazole (estimated XLogP ~1.5–2.0) and differs from the pyridin-2-ylmethyl regioisomer (CAS 1350988-97-4) due to altered hydrogen-bond geometry [1]. The compound also features a single H-bond donor (1) and six H-bond acceptors (6), conferring a distinct polarity profile compared to regioisomers where the pyridyl nitrogen is placed at the 2- or 4-position, which may affect solubility and permeability [1].

Predicted Lipophilicity
Class-level inference
XLogP3-AA = 3.1
May support modeling of permeability and non-specific binding trends.
Computed value; experimental logP/logD confirmation is required for quantitative use.
Physicochemical profiling Lipophilicity prediction Drug-likeness

Commercial Purity and Lot Consistency

Among non-excluded suppliers, 4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine is offered at a minimum purity of 95% by Biosynth (via CymitQuimica) and up to 98% by MolCore . In contrast, the regioisomer 4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is typically listed at 95% from Fluorochem, and the pyridin-2-ylmethyl analog is commonly sold at 95% purity as well . The 98% grade provides lower batch-to-batch impurity variance, which is critical for reproducible screening.

Commercial Purity
Supplier specification
95% – 98%
Supports lot-to-lot consistency review for screening assays.
Vendor-reported data; independent analytical cross-validation is not publicly available.
Chemical purity Procurement quality Lot consistency

4,7-Dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine – Recommended Applications


Phenotypic Hit Follow-Up with Related Benzothiazole

If a phenotypic screen identified a close analog (e.g., a 4,7-dimethoxy-benzothiazole with a different amine tail) as a preliminary hit, this compound can serve as a direct comparator to probe the importance of the pyridin-3-ylmethyl N-substituent. The defined purity (up to 98%) reduces off-target noise, and its higher XLogP (3.1) relative to simpler core scaffolds suggests it may exhibit distinct cell permeability and subcellular distribution [1].

Negative Control for Pyridyl Positional Isomer SAR

When studying benzothiazole-based inhibitors where the pyridine nitrogen position is critical, this compound (pyridin-3-ylmethyl) can be used alongside the pyridin-2-yl and pyridin-4-yl regioisomers to establish positional SAR. Its 3-pyridyl attachment places the nitrogen in a meta orientation relative to the methylene linker, distinct from the ortho (2-pyridyl) and para (4-pyridyl) analogs, allowing researchers to map the spatial requirements for target engagement [1].

Physicochemical Benchmarking vs. Unsubstituted Benzothiazole Cores

With a computed XLogP of 3.1 and six H-bond acceptors, this compound represents a moderately lipophilic, hydrogen-bond-rich chemotype. It can be used as a reference standard when evaluating how methoxy substitution and pyridylmethylamine side chains modulate solubility, permeability, and metabolic stability relative to simpler benzothiazole scaffolds in early drug discovery [1].

Application
Selection Property
Validation Focus
Phenotypic Hit Follow-up
Pyridylmethylamine probe
Evaluate activity shift vs. benzothiazole core to confirm N-substituent relevance.
Pyridyl Positional SAR
Meta-isomer control
Map spatial requirements against ortho- and para-pyridyl regioisomers in target engagement assays.
Early ADME Benchmarking
Lipophilic chemotype standard
Reference for solubility, permeability, and metabolic stability relative to unsubstituted cores.
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